4-Isocymobarbatol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

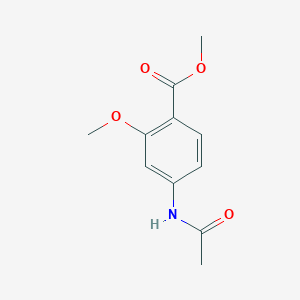

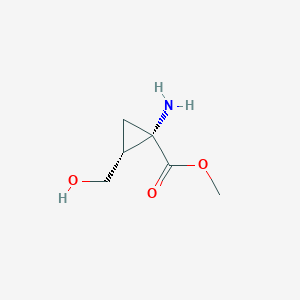

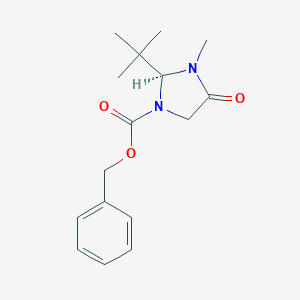

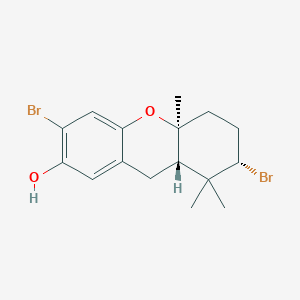

4-Isocymobarbatol is a compound that has been isolated from the marine alga Cymopolia barbata . It is one of the secondary metabolites that have been identified in the Chlorophyta phylum .

Synthesis Analysis

The synthesis of 4-Isocymobarbatol involves the brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether with 2,4,4,6-tetrabromocyclohexadienone . This reaction results in the formation of methoxymethyl ether of 2,4,6-tribromophenol, along with a tricyclic compound . An analogous reaction of bismethoxyethoxymethyl ether leads to another compound, and finally, the tricyclic compound is converted to 4-Isocymobarbatol .Molecular Structure Analysis

The complete structures and absolute stereochemistries of 4-Isocymobarbatol were elucidated by a variety of spectroscopic techniques and X-ray crystallography .Chemical Reactions Analysis

The brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether with 2,4,4,6-tetrabromocyclohexadienone was reexamined . This cyclization resulted in the formation of methoxymethyl ether of 2,4,6-tribromophenol, together with a previously described tricyclic compound .Applications De Recherche Scientifique

Applications in Synthetic Chemistry

4-Isocymobarbatol has been synthesized through a two-step alternative process, involving the reaction of polyenes with chiral mercury(II) complexes to afford polycyclic organomercurials. This process has been used for the asymmetric total synthesis of natural products like 4-isocymobarbatol, showcasing its significance in the field of synthetic chemistry and natural product synthesis (Snyder, Treitler, & Schall, 2010).

Role in Multicomponent Reactions

Isocyanides, which are closely related to compounds like 4-isocymobarbatol, play a crucial role in multicomponent reactions. Such reactions are fundamental in drug discovery and synthetic chemistry, offering a platform for generating chemical diversity and probing biological targets. The isocyanide-based multicomponent reactions (IMCRs) have been utilized in developing agents against infectious diseases and in probing protein-protein interactions, enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).

Implications in Drug Discovery

Isocyanides, a category closely associated with 4-isocymobarbatol, have seen a broad range of applications in drug discovery. They have been instrumental in multicomponent reactions such as the Passerini and Ugi processes. Recent advances have significantly increased the versatility of isocyanides in organic chemistry, enabling direct functionalization of various C-H bonds under mild conditions. This process demonstrates the high potential of isocyanide chemistry in drug discovery and organic synthesis (Song & Xu, 2017).

Contribution to Methodology Development

The applications of 4-isocymobarbatol extend to the development of robust statistical models in proteomics. Techniques involving isobaric labeling, which could be related to compounds like 4-isocymobarbatol, are essential for comparing the protein content of biological samples. The development of sound statistical models is crucial for the efficient use of mass spectrometry (MS) instruments in this context, further emphasizing the compound's relevance in scientific research methodology (Breitwieser et al., 2011).

Propriétés

Numéro CAS |

124962-12-5 |

|---|---|

Nom du produit |

4-Isocymobarbatol |

Formule moléculaire |

C16H20Br2O2 |

Poids moléculaire |

404.14 g/mol |

Nom IUPAC |

(7S,8aS,10aS)-3,7-dibromo-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-ol |

InChI |

InChI=1S/C16H20Br2O2/c1-15(2)13-7-9-6-11(19)10(17)8-12(9)20-16(13,3)5-4-14(15)18/h6,8,13-14,19H,4-5,7H2,1-3H3/t13-,14-,16-/m0/s1 |

Clé InChI |

ALTFOIOEOXFNOO-DZKIICNBSA-N |

SMILES isomérique |

C[C@]12CC[C@@H](C([C@@H]1CC3=CC(=C(C=C3O2)Br)O)(C)C)Br |

SMILES |

CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |

SMILES canonique |

CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |

Synonymes |

4-isocymobarbatol cymobarbatol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.